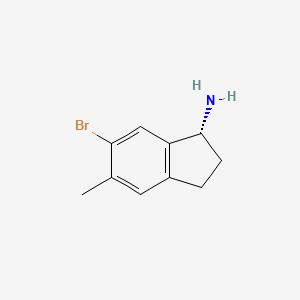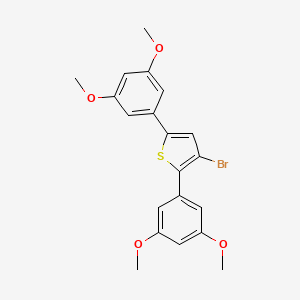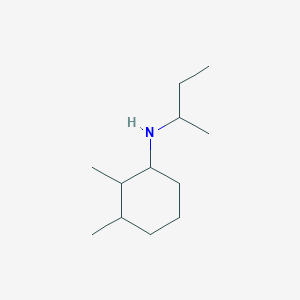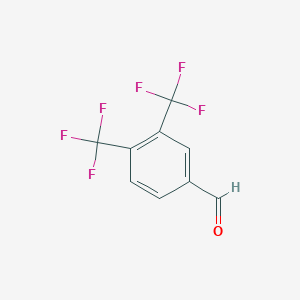
3,4-Bis(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H4F6O. It is characterized by the presence of two trifluoromethyl groups attached to a benzaldehyde core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation, where benzaldehyde is reacted with trifluoromethylating agents under the influence of a Lewis acid catalyst . Another approach involves the direct trifluoromethylation of benzaldehyde derivatives using reagents like sodium trifluoromethanesulfinate .
Industrial Production Methods: Industrial production of 3,4-Bis(trifluoromethyl)benzaldehyde often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydrosulfite and catalytic amounts of triphenylphosphine are used for substitution reactions.
Major Products:
Oxidation: 3,4-Bis(trifluoromethyl)benzoic acid.
Reduction: 3,4-Bis(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Bis(trifluoromethyl)benzaldehyde is utilized in a wide range of scientific research applications:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective probe in biochemical assays and a valuable intermediate in drug synthesis . The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 3,5-Bis(trifluoromethyl)benzaldehyde
Comparison: 3,4-Bis(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the trifluoromethyl groups, which influences its reactivity and physical properties. Compared to its isomers, it exhibits distinct chemical behavior in substitution and oxidation reactions. The presence of two trifluoromethyl groups also enhances its stability and makes it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C9H4F6O |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
3,4-bis(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H4F6O/c10-8(11,12)6-2-1-5(4-16)3-7(6)9(13,14)15/h1-4H |
InChI Key |
RCJACENJUMMQHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


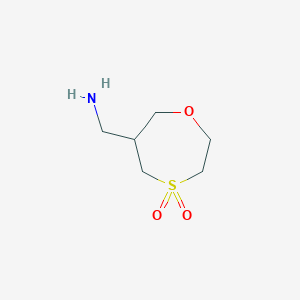
![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)
![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)
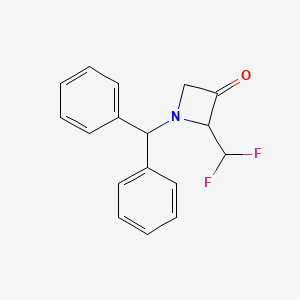
![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)
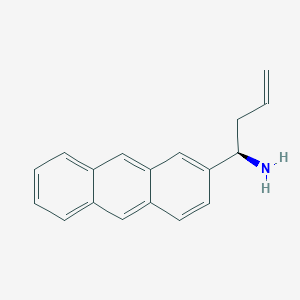
![methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B15232764.png)
